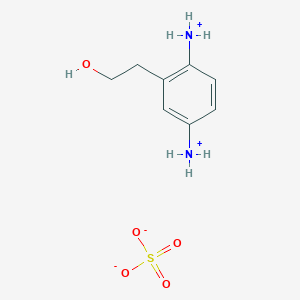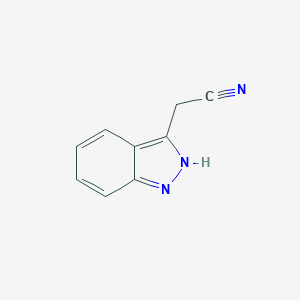![molecular formula C8H11NO3 B012873 (3AR,6aR)-4-acetylhexahydro-2H-furo[3,2-b]pyrrol-2-one CAS No. 107690-56-2](/img/structure/B12873.png)
(3AR,6aR)-4-acetylhexahydro-2H-furo[3,2-b]pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3AR,6aR)-4-acetylhexahydro-2H-furo[3,2-b]pyrrol-2-one is a complex organic compound with the molecular formula C8H11NO3. This compound is characterized by its unique fused ring structure, which includes both furan and pyrrolone moieties. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,6aR)-4-acetylhexahydro-2H-furo[3,2-b]pyrrol-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry and yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(3AR,6aR)-4-acetylhexahydro-2H-furo[3,2-b]pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(3AR,6aR)-4-acetylhexahydro-2H-furo[3,2-b]pyrrol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3AR,6aR)-4-acetylhexahydro-2H-furo[3,2-b]pyrrol-2-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Furo[3,2-b]pyrrol-2-one: A related compound with a similar core structure but different substituents.
4-Acetylhexahydro-2H-pyrrol-2-one: Another compound with a similar acetyl group but different ring structure.
Uniqueness
(3AR,6aR)-4-acetylhexahydro-2H-furo[3,2-b]pyrrol-2-one is unique due to its specific stereochemistry and fused ring system, which confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
107690-56-2 |
|---|---|
Molekularformel |
C8H11NO3 |
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
(3aR,6aR)-4-acetyl-3a,5,6,6a-tetrahydro-3H-furo[3,2-b]pyrrol-2-one |
InChI |
InChI=1S/C8H11NO3/c1-5(10)9-3-2-7-6(9)4-8(11)12-7/h6-7H,2-4H2,1H3/t6-,7-/m1/s1 |
InChI-Schlüssel |
DPINUKLLDPDYJH-RNFRBKRXSA-N |
SMILES |
CC(=O)N1CCC2C1CC(=O)O2 |
Isomerische SMILES |
CC(=O)N1CC[C@@H]2[C@H]1CC(=O)O2 |
Kanonische SMILES |
CC(=O)N1CCC2C1CC(=O)O2 |
Synonyme |
2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (3aR-cis)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


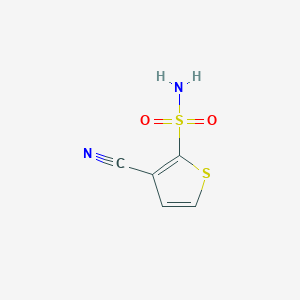
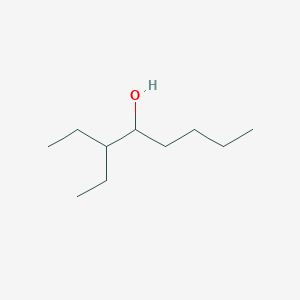
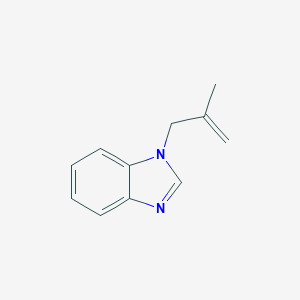

![N,N-DIETHYL-3-(9-METHYL-3,9-DIAZABICYCLO[3.3.1]NONAN-3-YL)PROPAN-1-AMINETRIHYDROCHLORIDE](/img/structure/B12804.png)
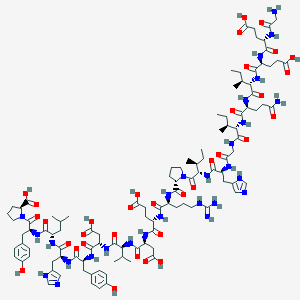
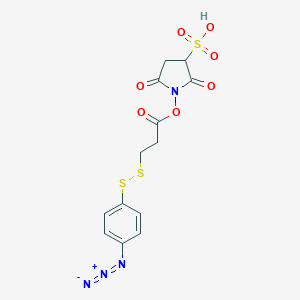

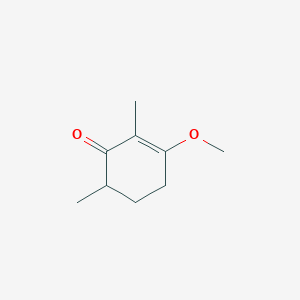
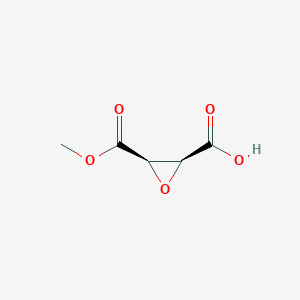

![2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12814.png)
